2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that features both thiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves the condensation of 2,4-dimethylthiazole with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Known for its use in cell viability assays.
(2,4-dimethyl-1,3-thiazol-5-yl)methanol: Used in proteomics research.
Uniqueness
What sets 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide apart is its unique combination of thiazole and thiadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N4OS2 |
---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4OS2/c1-5-7(16-6(2)11-5)3-8(14)12-9-13-10-4-15-9/h4H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
BXGTYRBQCWFGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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